4-Amino-2-isopropylphenol
Overview
Description
The compound 4-Amino-2-isopropylphenol is a derivative of phenol, which is a class of compounds known for their aromatic nature and the presence of a hydroxyl group attached to a benzene ring. Although the provided papers do not directly discuss 4-Amino-2-isopropylphenol, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 4-Amino-2-isopropylphenol.
Synthesis Analysis
The synthesis of compounds related to 4-Amino-2-isopropylphenol involves various strategies. For instance, the synthesis of 4-Methyl-2-prenylphenol from para-cresol and prenol under heterogeneous catalysis conditions suggests that similar methods could potentially be applied to synthesize 4-Amino-2-isopropylphenol by substituting the appropriate starting materials and conditions . Additionally, the synthesis of structural isomers of β2 agonists, which include an amino group and a dichlorophenyl group, indicates that halogenation and amination are viable steps in the synthesis of aromatic compounds with specific substituents .
Molecular Structure Analysis
The molecular structure of 4-Amino-2-isopropylphenol would consist of an aromatic ring with an amino group (NH2) and an isopropyl group (CH(CH3)2) as substituents. The presence of these groups would influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The studies on similar compounds, such as 4-aminothiophenol, show that the amino group can participate in surface reactions, which could be relevant for the surface chemistry of 4-Amino-2-isopropylphenol as well .
Chemical Reactions Analysis
The chemical reactions of compounds similar to 4-Amino-2-isopropylphenol involve interactions between amino groups and other functional groups. For example, 4-aminothiophenol reacts with crosslinkers to form maleimide-pendant surfaces or heterogeneous surfaces with maleimide and succinimidyl ester . This suggests that the amino group in 4-Amino-2-isopropylphenol could also engage in reactions with electrophilic reagents, potentially leading to the formation of various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-isopropylphenol would be influenced by its functional groups. The amino group is typically a site for hydrogen bonding, which could affect the compound's solubility and boiling point. The isopropyl group would contribute to the hydrophobic character of the molecule. The antioxidant properties of aminomethyl derivatives of 4-Methyl-2-prenylphenol suggest that the amino group can confer radical-scavenging activity, which might also be true for 4-Amino-2-isopropylphenol . The pharmacokinetic study of related compounds indicates that the presence of certain substituents, such as halogen atoms, can prevent rapid metabolic inactivation, which could be relevant for the stability and lifetime of 4-Amino-2-isopropylphenol in biological systems .
Scientific Research Applications
Dye and Copper Removal
Functionalization of graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane has shown increased sorption efficiencies for methylene blue and copper, demonstrating potential applications in environmental remediation. The modified graphene oxide displayed higher adsorption capacities compared to original graphene oxide, indicating its effectiveness in removing these pollutants from water sources (Chen, Zhang, Yang, & Wang, 2016).
Oxidation in Aqueous Solutions
A study on the oxidation of 4-isopropylphenol in aqueous solutions highlighted its role in modeling the oxidation processes of organic compounds. The oxidation produced unusual products, including dimeric and oligomeric products, which are significant for understanding the behavior of natural flavonoids in similar conditions (Zenkevich & Pushkareva, 2018).
Sonochemical Degradation
Research on the sonochemical degradation of 4-isopropylphenol, particularly at low concentrations, explored its interactions with different matrices. The presence of bicarbonate ions and sucrose influenced the degradation rates, providing insights into the behavior of this compound in various environmental contexts (Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier, 2010).
Antimalarial Evaluation
In a medical context, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a derivative of 4-isopropylphenol, was synthesized and evaluated for its antimalarial properties. The study compared its activity against Plasmodium lophurae with that of its nitrogen isostere, chloroguanide, revealing potential pharmaceutical applications (Warner, Lynch, Meszoely, & Dykstra, 1977).
Polymer Synthesis Catalyst
A study on catalyst systems for polymerizing 2,6-dimethylphenol utilized aromatic amine ligands, including 4-aminopyridine. This research contributes to the development of more efficient catalyst systems for polymer synthesis, with potential applications in materials science and engineering (Kim, Shin, Kim, Kim, & Kim, 2018).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-propan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPRBVYPJQMBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-isopropylphenol | |
CAS RN |
16750-66-6 | |
Record name | 4-amino-2-isopropylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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